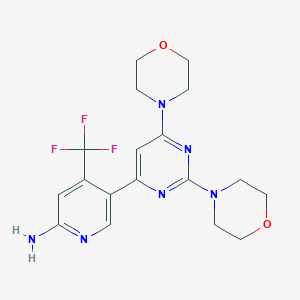

Buparlisib

Cat. No. B177719

Key on ui cas rn:

1202777-78-3

M. Wt: 410.4 g/mol

InChI Key: CWHUFRVAEUJCEF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09359326B2

Procedure details

Charge a 500 mL round bottom 3-neck flask that equipped with a thermocouple, mechanical stirrer, nitrogen inlet/outlet and cooling bath with 202.8 g (0.622 mol) of cesium carbonate and 260 g (260 mL) of water. Stir and cool the resulting solution to 22±3° C. Transfer the solution to the addition funnel. Charge a nitrogen-flushed 3 L reactor that equipped with an overhead stirrer, condenser, pH probe, nitrogen inlet/outlet and 500 mL addition funnel with 50.0 g (0.207 mol) of 5-bromo-4-(trifluoromethyl) pyridin-2-amine 4a, 190.9 g (0.456 mol) of 4,4′-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl]di[morpholine] 4, 6.75 g (0.0103 mol) of 1,1′-bis(di-tert-butylphosphino) ferrocene palladium dichloride and 556 g (625 mL) of thf. Stir the slurry at 22±3° C. Add the aqueous cesium carbonate solution via the addition funnel to the slurry over 1-2 min. Stir rapidly (to ensure good mixing), heat to 45±3° C. over 15 min and hold at this temperature for at least 30 minutes. Check for completeness of the reaction. Cool to 22±3° C. Separate the phases. Partially concentrate the THF (25° C., 90 mbar) to a volume of 400 mL. Add 654 g (750 mL) of isopropyl acetate, resume the vacuum distillation and concentrate to a volume of 400 mL. Add 610 g (700 mL) of isopropyl acetate, stir and filter the hazy solution through a 25 g pad of Celite. Wash the reactor and filter cake with 87 g (100 mL) of isopropyl acetate and add the wash to the batch. Add 1 L of 0.125N aqueous N-acetyl-L-cysteine solution and stir at 60±3° C. for 1 h. Cool to 22±3° C. and drain the aqueous wash. Add 1 L of 0.25N aqueous N-acetyl-L-cysteine pH=7 solution and stir at 60±3° C. for 1 h. Cool to 22±3° C. and drain the aqueous wash. Again, add 1 L of 0.25N aqueous N-acetyl-L-cysteine pH=7 solution and stir at 60±3° C. for 1 h. Cool to 22±3° C. and drain the aqueous wash. Charge 34.5 g of Si-Thiol functionalized silica gel and stir the suspension at 60±3° C. for 1 h. Cool to 22±3° C. and filter to remove the silica gel. Add 1 L of 1N aqueous hydrochloric acid solution and stir for 15 minutes. Separate the phases and retain the aqueous phase which now contains product. Extract the organic phase again by adding 500 mL of 1N aqueous HCl solution and stirring for 15 minutes. Separate the phases and combine the aqueous extracts. Adjust the pH to 2.3±0.2 by the addition of ˜280 mL of 4N aqueous sodium hydroxide solution. Charge 17.2 g of Si-Thiol functionalized silica gel and stir the suspension at 50±3° C. for 1 h. Cool to 22±3° C. and filter to remove the silica gel. Adjust the pH to 5.0±0.2 by the slow addition of ˜75 mL of 4N aqueous sodium hydroxide solution maintaining a batch temperature of 15±3° C. Stir the slurry for at least 16 h at 22±3° C. to allow the product to completely solidify. Filter the solids and wash the filter cake once with 250 g (250 mL) of water. Dry the solids (50° C., 35 mbar) for 16 h to obtain 75 g (89% yield) of 5 as a tan solid. Following this procedure, Compound 5 is the hemihydrate polymorph form HA of the Compound of Formula A.

Name

cesium carbonate

Quantity

202.8 g

Type

reactant

Reaction Step One

Quantity

190.9 g

Type

reactant

Reaction Step Two

Quantity

6.75 g

Type

catalyst

Reaction Step Two

Name

cesium carbonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:8]1[C:9]([C:15]([F:18])([F:17])[F:16])=[CH:10][C:11]([NH2:14])=[N:12][CH:13]=1.CC1(C)C(C)(C)OB([C:27]2[N:32]=[C:31]([N:33]3[CH2:38][CH2:37][O:36][CH2:35][CH2:34]3)[N:30]=[C:29]([N:39]3[CH2:44][CH2:43][O:42][CH2:41][CH2:40]3)[CH:28]=2)O1>[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2].O>[N:33]1([C:31]2[N:32]=[C:27]([C:8]3[C:9]([C:15]([F:18])([F:17])[F:16])=[CH:10][C:11]([NH2:14])=[N:12][CH:13]=3)[CH:28]=[C:29]([N:39]3[CH2:44][CH2:43][O:42][CH2:41][CH2:40]3)[N:30]=2)[CH2:38][CH2:37][O:36][CH2:35][CH2:34]1 |f:0.1.2,5.6.7.8|

|

Inputs

Step One

|

Name

|

cesium carbonate

|

|

Quantity

|

202.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Cs+].[Cs+]

|

|

Name

|

|

|

Quantity

|

260 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(=CC(=NC1)N)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

190.9 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(OB(OC1(C)C)C1=CC(=NC(=N1)N1CCOCC1)N1CCOCC1)C

|

|

Name

|

|

|

Quantity

|

6.75 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]

|

Step Three

|

Name

|

cesium carbonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Cs+].[Cs+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

22 (± 3) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge a 500 mL round bottom 3-neck flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

that equipped with a thermocouple, mechanical stirrer, nitrogen inlet/outlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge a nitrogen-

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed 3 L reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

that equipped with an overhead stirrer, condenser

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir the slurry at 22±3° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir rapidly

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(to ensure good mixing)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat to 45±3° C. over 15 min

|

|

Duration

|

15 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

hold at this temperature for at least 30 minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Check for completeness of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool to 22±3° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the phases

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Partially concentrate the THF (25° C., 90 mbar) to a volume of 400 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add 654 g (750 mL) of isopropyl acetate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the vacuum distillation

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate to a volume of 400 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add 610 g (700 mL) of isopropyl acetate

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter the hazy solution through a 25 g pad of Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the reactor

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter cake with 87 g (100 mL) of isopropyl acetate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add the

|

WASH

|

Type

|

WASH

|

|

Details

|

wash to the batch

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add 1 L of 0.125N aqueous N-acetyl-L-cysteine solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir at 60±3° C. for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool to 22±3° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add 1 L of 0.25N aqueous N-acetyl-L-cysteine pH=7 solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir at 60±3° C. for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool to 22±3° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Again, add 1 L of 0.25N aqueous N-acetyl-L-cysteine pH=7 solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir at 60±3° C. for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool to 22±3° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge 34.5 g of Si-Thiol functionalized silica gel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir the suspension at 60±3° C. for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool to 22±3° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the silica gel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add 1 L of 1N aqueous hydrochloric acid solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the phases

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract the organic phase again

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 500 mL of 1N aqueous HCl solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the phases

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by the addition of ˜280 mL of 4N aqueous sodium hydroxide solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge 17.2 g of Si-Thiol functionalized silica gel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir the suspension at 50±3° C. for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool to 22±3° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the silica gel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by the slow addition of ˜75 mL of 4N aqueous sodium hydroxide solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining a batch temperature of 15±3° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir the slurry for at least 16 h at 22±3° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter the solids

|

WASH

|

Type

|

WASH

|

|

Details

|

wash the filter cake once with 250 g (250 mL) of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Dry the solids (50° C., 35 mbar) for 16 h

|

|

Duration

|

16 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 75 g | |

| YIELD: PERCENTYIELD | 89% | |

| YIELD: CALCULATEDPERCENTYIELD | 88.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |